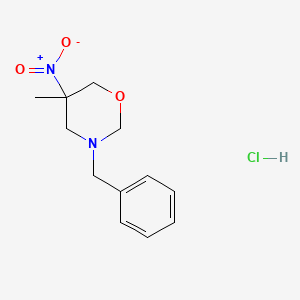
3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a multicomponent reaction involving benzylamine, methyl nitrite, and formaldehyde can lead to the formation of the desired oxazine ring . The reaction typically requires a catalyst and is carried out under mild temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and renewable resources, can be integrated into the industrial synthesis to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The oxazine ring can be opened through reduction reactions, leading to the formation of different intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-benzyl-5-methyl-5-aminotetrahydro-2H-1,3-oxazine hydrochloride, while oxidation can lead to the formation of corresponding oxides .
Scientific Research Applications
3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group may also play a role in enhancing the compound’s binding affinity to specific receptors .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A tetrahydro-1,4-oxazine derivative known for its use in pharmaceuticals and as a solvent.
Ifosfamide: A chemotherapeutic agent that contains an oxazine ring.
Nile Red: A fluorescent dye based on the benzophenoxazine structure.
Uniqueness
3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
32051-36-8 |
|---|---|
Molecular Formula |
C12H17ClN2O3 |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
3-benzyl-5-methyl-5-nitro-1,3-oxazinane;hydrochloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-12(14(15)16)8-13(10-17-9-12)7-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3;1H |
InChI Key |
NWDXAIHHPVXKIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(COC1)CC2=CC=CC=C2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















